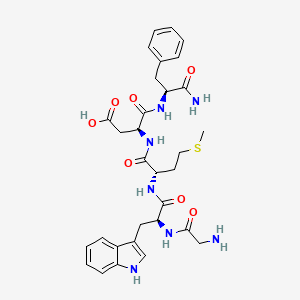
Cholecystokinin pentapeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholecystokinin pentapeptide is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin, previously called pancreozymin, is synthesized and secreted by enteroendocrine cells in the duodenum, the first segment of the small intestine. Its presence causes the release of digestive enzymes and bile from the pancreas and gallbladder, respectively, and also acts as a hunger suppressant.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Cholecystokinin pentapeptide has been extensively studied for its pharmacological effects, particularly in relation to its receptors, CCK1R and CCK2R.
Drug Development
CCK-5 has been utilized in the development of drugs targeting CCK receptors. Research indicates that biased agonism at CCK1R may present therapeutic benefits, particularly in treating obesity and metabolic disorders. The potential for allosteric modulation of CCK receptors opens new avenues for drug design, allowing for more nuanced therapeutic strategies that can minimize side effects while enhancing efficacy .
| Drug Type | Target Receptor | Potential Use |
|---|---|---|
| Agonists | CCK1R | Appetite suppression |
| Antagonists | CCK2R | Treatment of gastrin-related diseases |
Impact on Gastrointestinal Disorders
CCK-5 has been implicated in gastrointestinal motility and digestive enzyme secretion. Studies have shown that it can enhance gallbladder contraction and pancreatic enzyme release, making it a candidate for treating conditions like gallstones and pancreatitis .
Nutritional Applications
Cholecystokinin is integral to the regulation of appetite and food intake.
Satiety Regulation
Research demonstrates that CCK-5 reduces meal size by promoting satiety. This effect has been observed in both animal models and human studies, suggesting its potential as a therapeutic agent for obesity management .
| Study Type | Findings |
|---|---|
| Animal Studies | Reduced food intake with CCK-5 administration |
| Human Trials | Decreased caloric intake post-meal with CCK-5 |
Molecular Biology Applications
CCK-5 is also significant in molecular biology research, particularly in receptor interaction studies.
Receptor Binding Studies
Molecularly imprinted polymers have been developed to study the binding characteristics of CCK-5 at its receptors. These studies provide insights into receptor-ligand interactions and the pharmacodynamics of CCK peptides .
| Research Focus | Outcome |
|---|---|
| Binding Affinity | High specificity for CCK1R and CCK2R |
| Structure-Activity Relationship | Insights into ligand modifications for enhanced binding |
Cholecystokinin in Alzheimer's Disease
A study investigated the role of cholecystokinin peptides in Alzheimer's disease, revealing altered receptor binding characteristics in affected individuals compared to controls. This suggests a potential link between cholecystokinin signaling and neurodegenerative processes .
Gastrin-related Diseases
Research utilizing Gaussian accelerated molecular dynamics simulations has explored the interaction of gastrin-derived peptides with CCK2R, providing a foundation for designing antagonists that could mitigate gastrin-related gastrointestinal disorders .
Analyse Chemischer Reaktionen
Activity and Receptor Binding
Cholecystokinin stimulates secretion of pancreatic digestive enzymes and secretion from the glands of Brunner . CCK is composed of a five amino acid sequence at the carboxyl terminus that is identical to that of gastrin . The carboxyl terminus gives CCK its biologic activity; gastrin, as a result, has CCK-mimicking activity and CCK has gastrin-mimicking activity .
CCK binds to G protein-coupled receptors (GPCRs) . It interacts primarily at the receptor region sited within the external surface of the lipid bilayer, including interactions with extracellular loop regions .
Reactions
Eigenschaften
CAS-Nummer |
18917-24-3 |
|---|---|
Molekularformel |
C31H39N7O7S |
Molekulargewicht |
653.8 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H39N7O7S/c1-46-12-11-22(36-30(44)24(35-26(39)16-32)14-19-17-34-21-10-6-5-9-20(19)21)29(43)38-25(15-27(40)41)31(45)37-23(28(33)42)13-18-7-3-2-4-8-18/h2-10,17,22-25,34H,11-16,32H2,1H3,(H2,33,42)(H,35,39)(H,36,44)(H,37,45)(H,38,43)(H,40,41)/t22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
AGNHQKAXUWFRGP-QORCZRPOSA-N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN |
Kanonische SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN |
Aussehen |
Solid powder |
Key on ui other cas no. |
18917-24-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
GWMDF |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCK-5 cholecystokinin pentapeptide Gly-Trp-Met-Asp-Phe-NH2 glycyl-tryptophyl-methionyl-aspartyl-phenylalaninamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















